Product packaging for 1-(3-Chloropropyl)-4-methylpiperazine(Cat. No.:CAS No. 104-16-5)

1-(3-Chloropropyl)-4-methylpiperazine

Cat. No.: B054460
CAS No.: 104-16-5
M. Wt: 176.69 g/mol
InChI Key: AUERUDPETOKUPT-UHFFFAOYSA-N
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Description

Overview of Piperazine (B1678402) Class Compounds in Scientific Inquiry

Piperazines are a group of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. ontosight.ai This heterocyclic scaffold is of significant interest in medicinal chemistry and pharmacology. ontosight.ai The piperazine ring is considered a "privileged structure" in drug discovery, as it is a common feature in a wide array of biologically active molecules. mdpi.com

The utility of the piperazine moiety stems from several key properties. Its two nitrogen atoms can be substituted, allowing for the creation of a diverse range of derivatives with varied physicochemical and biological properties. doi.org This structural flexibility enables chemists to fine-tune molecules to interact with specific biological targets. ontosight.ai Furthermore, the piperazine core can improve the pharmacokinetic profile of drug candidates, for instance, by enhancing their water solubility, which is crucial for bioavailability.

Derivatives of piperazine have been extensively studied and are integral to numerous pharmaceuticals. ontosight.ai Their biological activities are diverse, including neuroprotective, anti-inflammatory, antimicrobial, and anticancer effects. ontosight.aiontosight.ai This broad spectrum of activity has cemented the piperazine class as a cornerstone in the development of new therapeutic agents.

Significance of 1-(3-Chloropropyl)-4-methylpiperazine in Contemporary Chemical Science

This compound, a specific derivative of piperazine, holds considerable importance as a chemical intermediate and building block in organic synthesis. Its molecular structure consists of a piperazine ring with a methyl group on one nitrogen atom and a reactive 3-chloropropyl group on the other. ontosight.ai It is this chloropropyl side chain that makes the compound a particularly useful synthon.

The presence of the chlorine atom provides a reactive site for nucleophilic substitution reactions, allowing for the straightforward attachment of the methylpiperazine moiety to other, more complex molecules. ontosight.ai This reactivity is fundamental to its primary role in the synthesis of a variety of pharmaceuticals. ontosight.aiontosight.ai For instance, it is used in the production of certain antihistamines and antipsychotic medications. ontosight.ai

A significant application of this compound is in the synthesis of the kinase inhibitor Bosutinib. mdpi.com Bosutinib is a medication used for the treatment of specific types of cancer. The synthesis of this complex drug relies on the use of this compound to introduce the terminal methylpiperazine group, highlighting the compound's critical role in the production of advanced therapeutics.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 104-16-5
Molecular Formula C8H17ClN2
Molecular Weight 176.69 g/mol
IUPAC Name This compound
Parent Compound Piperazine

Research Trajectories and Future Outlooks for the Compound

Current and future research involving this compound is expanding beyond its established role as a synthetic intermediate. Scientists are exploring its potential in developing novel therapeutic agents targeting various diseases.

One promising area of investigation is in the field of oncology. Research has shown that derivatives synthesized using this compound exhibit antiproliferative activity. veeprho.com Specifically, it has been used to design and synthesize potential agents for treating malignant neoplasms, with their effectiveness evaluated against numerous cancer cell lines. veeprho.com A related compound, 4-(3-Chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, was found to be most effective against prostate cancer cell lines in one study, suggesting a potential avenue for future drug development. doi.org

Another significant research trajectory is its use in the development of treatments for neuropathic pain. The compound is a key reactant in the synthesis of novel pyrimidines that act as sigma-1 receptor antagonists. The sigma-1 receptor is a promising target for pain modulation, and antagonists have shown antinociceptive effects in preclinical models. mdpi.com

The versatility of this compound as a reactive building block ensures its continued relevance in chemical research. Future outlooks will likely involve its incorporation into new molecular scaffolds to explore a wider range of biological activities and to develop next-generation therapeutics for various conditions, from cancer to neurological disorders.

Table 2: Research Applications and Future Directions for this compound

Research AreaApplication/FindingFuture Outlook
Oncology Used to synthesize compounds with antiproliferative activity against various cancer cell lines. veeprho.comFurther development of novel anticancer agents targeting specific pathways, potentially for prostate cancer. doi.org
Neuropathic Pain Reactant in the synthesis of novel sigma-1 receptor antagonists. mdpi.comDevelopment of new therapeutic options for chronic pain conditions.
Synthetic Chemistry Serves as a key intermediate for introducing the methylpiperazine moiety into complex molecules. ontosight.aiContinued use in the synthesis of novel drug candidates and biologically active compounds.
Medicinal Chemistry A building block in the production of established drugs like Bosutinib. mdpi.comExploration of its utility in synthesizing analogs of existing drugs to improve efficacy or reduce side effects.

Established Synthetic Routes for this compound

The primary established method for synthesizing this compound is through the N-alkylation of N-methylpiperazine. This approach leverages the nucleophilic nature of the secondary amine in the piperazine ring to form a new carbon-nitrogen bond.

Reaction of N-methylpiperazine with 1-bromo-3-chloropropane

The most common synthesis involves the direct reaction of N-methylpiperazine with 1-bromo-3-chloropropane. In this reaction, one of the nitrogen atoms of N-methylpiperazine acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromo-3-chloropropane that is bonded to the bromine atom. Bromine is a better leaving group than chlorine, which allows for a selective reaction at the brominated end of the propane chain. This nucleophilic substitution reaction results in the formation of the desired product, this compound. mdpi.com

This method is a standard example of N-alkylation using alkyl halides, a fundamental technique for producing N-alkyl piperazine analogs. mdpi.com A similar, well-documented process involves reacting a piperazine derivative, such as 1-(3-chlorophenyl)piperazine (B195711), with 1-bromo-3-chloropropane to yield the corresponding N-substituted product. prepchem.comgoogle.com

Consideration of Reaction Conditions and Yield Optimization

The efficiency and yield of the synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the choice of base.

In related syntheses, the reaction is typically carried out at a low temperature, often between 0°C and 10°C, to control the reaction rate and minimize side products. prepchem.comgoogle.com A common solvent system is a biphasic mixture of water and an organic solvent like acetone. prepchem.comgoogle.com The presence of a strong base, such as sodium hydroxide (NaOH), is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. prepchem.com

Yields for this type of reaction are reported to be in the range of 65-66% under these traditional conditions. prepchem.comgoogle.com Optimization strategies can involve adjusting the stoichiometry of the reactants, modifying the temperature, and altering the stirring time, which can extend to 16-18 hours to ensure the reaction goes to completion. prepchem.comgoogle.com

Table 1: Conventional Synthesis Conditions

Parameter Condition Source
Reactants 1-(3-chlorophenyl)piperazine, 1-bromo-3-chloropropane prepchem.comgoogle.com
Solvent Water and Acetone prepchem.comgoogle.com
Base 50% Sodium Hydroxide prepchem.com
Temperature 0-10 °C prepchem.comgoogle.com
Reaction Time 16-18 hours prepchem.comgoogle.com
Reported Yield ~65-66% prepchem.comgoogle.com

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have introduced more sophisticated methods for synthesizing piperazine derivatives, focusing on improving reaction efficiency, selectivity, and conditions.

Nucleophilic Attack Mechanisms in Piperazine Ring Formation

The synthesis of this compound is fundamentally based on a nucleophilic substitution mechanism. mdpi.com The piperazine ring contains two nitrogen atoms, making it an effective nucleophile. researchgate.net In the case of N-methylpiperazine, the secondary amine is a potent nucleophilic center that readily attacks electrophilic carbon atoms, such as the primary carbon in 1-bromo-3-chloropropane. mdpi.com

The main synthetic methods for creating N-aryl piperazines include Pd-catalyzed Buchwald-Hartwig coupling, Cu-catalyzed Ullmann-Goldberg reaction, and aromatic nucleophilic substitution (SNAr) on electron-deficient arenes. mdpi.com For N-alkyl derivatives like this compound, the primary methods are nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxamides. mdpi.com The reaction with 1-bromo-3-chloropropane falls squarely into the category of nucleophilic substitution on an alkyl halide. mdpi.com

Utilization of Specific Reagents and Catalysts in Synthesis

To enhance the synthesis of piperazine derivatives, various specialized reagents and catalysts can be employed. Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), are used to facilitate the reaction between reactants in different phases (e.g., an aqueous phase containing the base and an organic phase containing the reactants). chemicalbook.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. chemicalbook.com In the synthesis of a related compound, 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine, microwave irradiation significantly reduced the reaction time to a matter of minutes. chemicalbook.com This advanced approach, combined with a phase-transfer catalyst and a base like potassium carbonate (K2CO3) in a solvent such as acetonitrile, has been shown to produce yields as high as 88%. chemicalbook.com

Table 2: Microwave-Assisted Synthesis Conditions

Parameter Condition Source
Reactants 1-(3-chlorophenyl)piperazine HCl, 1-bromo-3-chloropropane chemicalbook.com
Solvent Acetonitrile/DMF chemicalbook.com
Base Potassium Carbonate (K2CO3) chemicalbook.com
Catalyst Tetrabutylammonium Bromide (TBAB) chemicalbook.com
Method Microwave Irradiation (300 W) chemicalbook.com
Reported Yield 88% chemicalbook.com

Stereoselective Synthesis and Chiral Implications

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as different stereoisomers. As a result, its synthesis does not require stereoselective methods.

However, the broader field of piperazine synthesis frequently involves chiral molecules, particularly when the piperazine ring itself is substituted with different groups at various positions, leading to stereocenters. nih.gov The development of asymmetric synthesis for carbon-substituted piperazine pharmacophores is an active area of research. nih.gov

Methodologies for creating chiral piperazines include:

Chiral Auxiliary-Based Synthesis : Using a chiral auxiliary, such as (R)-(–)-phenylglycinol, to direct the stereochemical outcome of the reaction. nih.gov

Chiral Pool-Based Synthesis : Starting from naturally occurring chiral molecules, like amino acids or carbohydrates, to construct the chiral piperazine core. nih.gov

Catalytic Asymmetric Synthesis : Employing chiral catalysts to enantioselectively form the desired product. For instance, a catalytic enantioselective synthesis of piperazinones from aldehydes has been developed using specific organocatalysts. nih.gov

While these advanced stereoselective strategies are not necessary for the synthesis of the achiral this compound, they are crucial for the creation of more complex, chiral piperazine-containing drugs and highlight the sophisticated techniques available in modern synthetic chemistry. nih.gov

An in-depth examination of the chemical compound this compound reveals its significant role as a versatile intermediate in organic synthesis. This article focuses on its reaction chemistry, synthetic methodologies, and strategies for process optimization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17ClN2 B054460 1-(3-Chloropropyl)-4-methylpiperazine CAS No. 104-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloropropyl)-4-methylpiperazine
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InChI

InChI=1S/C8H17ClN2/c1-10-5-7-11(8-6-10)4-2-3-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUERUDPETOKUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90146204
Record name Piperazine, 1-(3-chloropropyl)-4-methyl-
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Molecular Weight

176.69 g/mol
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CAS No.

104-16-5
Record name 1-(3-Chloropropyl)-4-methylpiperazine
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Record name Piperazine, 1-(3-chloropropyl)-4-methyl-
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Record name Piperazine, 1-(3-chloropropyl)-4-methyl-
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Record name 1-(3-chloropropyl)-4-methylpiperazine
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Record name 1-(3-Chloropropyl)-4-methylpiperazine
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Applications of 1 3 Chloropropyl 4 Methylpiperazine As a Key Intermediate in Complex Chemical Synthesis

Intermediate in Pharmaceutical Development

1-(3-Chloropropyl)-4-methylpiperazine is a versatile intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is found in a range of drugs targeting different biological pathways, underscoring its importance in medicinal chemistry. The piperazine (B1678402) ring, in particular, is a common scaffold in drug design, often contributing to improved pharmacokinetic properties of the final compound. medchemexpress.com

A significant application of piperazine derivatives, including analogs of this compound, is in the synthesis of medications for neurological and psychiatric disorders. For instance, the closely related compound 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a key intermediate in the production of several psychotropic drugs. dergipark.org.tr This intermediate is utilized in the synthesis of agents such as the antidepressant Trazodone. nih.gov

The synthesis of novel antidepressant agents with dopamine autoreceptor agonist properties has also been reported, starting from 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine. nih.gov This highlights the role of this class of intermediates in developing treatments for a range of central nervous system disorders. The general synthetic route often involves the reaction of the chloropropyl side chain with a suitable nucleophile to form the final drug molecule.

Table 1: Examples of Neurological Disorder Medications Synthesized from Piperazine Intermediates
DrugTherapeutic ClassIntermediate
TrazodoneAntidepressant1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
Novel Dopamine AgonistsAntidepressant/Antipsychotic1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

While the piperazine moiety is a common structural feature in many antihistamines, the direct role of this compound in the synthesis of major commercial antihistamines is not extensively documented in publicly available literature. However, its application in the synthesis of antipsychotic agents is more clearly established. As mentioned previously, derivatives like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine are precursors to various antipsychotic drugs. nih.gov The development of novel antipsychotic agents often involves the alkylation of a primary or secondary amine with this chloropropyl piperazine derivative. nih.gov

One of the most well-documented applications of this compound is its use as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Bosutinib. nih.gov Bosutinib is a medication used for the treatment of chronic myelogenous leukemia (CML). ingentaconnect.com The synthesis of Bosutinib involves the alkylation of a phenolic hydroxyl group on the quinoline core with this compound. nih.govfishersci.com This reaction introduces the 4-methylpiperazin-1-yl)propoxy side chain, which is crucial for the biological activity of Bosutinib. nih.gov Several synthetic routes for Bosutinib have been described, many of which utilize this compound or its dihydrochloride salt in the final steps of the synthesis. medchemexpress.comnih.govnih.gov

Table 2: Synthesis of Bosutinib using this compound
Reactant 1Reactant 2Product
4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrileThis compound dihydrochlorideBosutinib

The piperazine scaffold is a key element in the design of ligands for serotonin (B10506) receptors, which are important targets for the treatment of various central nervous system disorders, including anxiety, depression, and cognitive disorders. This compound can be used to introduce the methylpiperazine moiety into potential serotonin receptor ligands. dergipark.org.tr The synthesis of novel 1,3,5-triazine derivatives as potent 5-HT6 serotonin receptor ligands has been reported, where the 4-methylpiperazin-1-yl group is a key structural feature. The general synthetic strategy involves the reaction of the chloropropyl group with a suitable nucleophile on the core scaffold of the target ligand.

Sigma-1 receptors are recognized as a therapeutic target for the treatment of neuropathic pain. The development of selective sigma-1 receptor antagonists is an active area of research. Piperazine derivatives are commonly employed in the synthesis of these antagonists. The synthesis of novel pyrimidine-based sigma-1 receptor antagonists has been described, where a basic amine, often a piperidine or piperazine, is a necessary component of the pharmacophore. While not always directly using this compound, the synthetic strategies often involve similar chloropropyl-functionalized intermediates to introduce the piperazine moiety.

The versatility of this compound extends to the synthesis of a broad range of other biologically active molecules. The piperazine ring is a prevalent heterocycle in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a scaffold for arranging pharmacophoric groups. medchemexpress.com This intermediate can be used to synthesize compounds with potential antimicrobial and antifungal activities. The synthesis of various piperazine derivatives often involves the reaction of the chloropropyl group with different nucleophiles, leading to a diverse library of compounds for biological screening.

Intermediate in Agrochemical and Specialty Chemical Synthesis

The piperazine ring is a significant heterocyclic structure frequently incorporated into the design of modern agrochemicals. rhhz.netresearchgate.net Derivatives of piperazine are employed as central scaffolds or linkers to connect various active substructures, leading to compounds with a wide range of biological activities, including fungicidal, insecticidal, bactericidal, and herbicidal properties. rhhz.net The utility of this compound in this context lies in its function as a precursor that allows for the introduction of the methylpiperazine group into a target molecule.

The development of novel pesticides is a continuous effort to address crop protection and enhance yields. rhhz.net Piperazine derivatives have shown considerable promise in this area. For example, various synthesized phenylpiperazine derivatives have demonstrated significant acaricidal (mite-killing) activity against agricultural pests such as Tetranychus urticae (two-spotted spider mite). nih.gov Other research has focused on creating piperazine derivatives with potent antifungal activities against plant pathogens like Fusarium graminearum and antibacterial capabilities. rhhz.netacgpubs.org

While specific commercial agrochemicals directly synthesized from this compound are not extensively detailed in readily available literature, its chemical structure is ideally suited for creating such derivatives. The reactive chlorine atom on the propyl chain allows for nucleophilic substitution reactions, enabling the attachment of this piperazine-containing side chain to a larger, biologically active molecular framework. This synthetic strategy is a common approach in the design and discovery of new, effective agrochemicals. rhhz.netresearchgate.net

Design and Synthesis of New Compounds with Modified Biological Activities

This compound is a pivotal reactant in the design and synthesis of novel compounds, particularly for pharmaceutical applications where the piperazine moiety is a well-known pharmacophore. acgpubs.org This intermediate enables the modification of existing molecules to create new chemical entities with tailored biological activities.

One significant area of application is in the development of agents targeting the central nervous system. For instance, this compound is used as a reactant in the synthesis of pyrimidines designed to act as novel sigma-1 receptor antagonists, which are investigated for the treatment of neuropathic pain. pharmaffiliates.com It is also integral to the synthesis of various arylpiperazine derivatives that function as serotonergic/dopaminergic ligands, which have shown potential neuroprotective properties.

Furthermore, this compound has been employed in the synthesis of potential agents for treating malignant neoplasms. acgpubs.org Researchers have also synthesized a range of piperazine derivatives that exhibit significant antimicrobial and antifungal properties, demonstrating the broad spectrum of biological activities that can be achieved using this intermediate. acgpubs.org

The general synthetic approach involves reacting this compound with a suitable nucleophile, such as an amine or a phenol, on a core molecular structure. This reaction attaches the 4-methylpiperazinylpropyl side chain, which can significantly influence the resulting compound's pharmacological profile, including its solubility, bioavailability, and interaction with biological targets. mdpi.com

Interactive Data Table: Research Findings on Biologically Active Compounds Synthesized from Piperazine Intermediates

Compound Class Synthesized Intermediate Type Potential Biological Activity Therapeutic Area
Pyrimidine DerivativesThis compoundSigma-1 Receptor AntagonistNeuropathic Pain pharmaffiliates.com
Arylpiperazine LigandsChloroalkyl DerivativesSerotonergic/DopaminergicNeuroprotection
Phenylpiperazine DerivativesPiperazine IntermediateAcaricidalAgrochemical nih.gov
General Piperazine DerivativesPiperazine IntermediateAntifungal / AntimicrobialAnti-infective / Agrochemical rhhz.netacgpubs.org
General Piperazine DerivativesPiperazine IntermediateAntiproliferativeOncology acgpubs.org

Analytical Methodologies for Characterization and Quantification of 1 3 Chloropropyl 4 Methylpiperazine and Its Derivatives

Chromatographic Techniques

Chromatographic techniques are fundamental in the separation, identification, and quantification of 1-(3-Chloropropyl)-4-methylpiperazine and its related compounds. These methods are crucial for ensuring the purity and quality of the compound in various applications.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Trace Level Quantification

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of trace levels of this compound derivatives. utm.myresearchgate.net This technique is particularly valuable for quantifying potential genotoxic impurities in active pharmaceutical ingredients (APIs). utm.my A developed LC-MS/MS method for a related compound, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl, demonstrated excellent sensitivity with a limit of detection (LOD) of 0.01 ppm and a limit of quantification (LOQ) of 0.03 ppm. researchgate.net

The methodology typically involves separation on a C18 column with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer such as ammonium acetate. researchgate.net The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. utm.my Positive electrospray ionization (ESI) is a commonly used ionization source for these types of compounds. researchgate.net Method validation according to International Council for Harmonisation (ICH) guidelines ensures the reliability of the results in terms of linearity, precision, accuracy, specificity, and robustness. utm.my

Table 1: Typical LC-MS/MS Method Parameters for Trace Level Quantification of this compound Derivatives

ParameterValue
Chromatographic Column C18 symmetry (100 mm × 4.6 mm, 3.5 μm)
Mobile Phase 5.0 mM ammonium acetate–acetonitrile (30:70, v/v) researchgate.net
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Ionization Source Positive Electrospray Ionization (ESI) researchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) utm.my
Limit of Detection (LOD) 0.01 ppm researchgate.net
Limit of Quantification (LOQ) 0.03 ppm researchgate.net

Gas Chromatography–Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the purity assessment of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. unodc.org GC-MS is widely used in forensic analysis for the identification of piperazine (B1678402) derivatives. unodc.org

For purity assessment, a GC method is developed to separate the main compound from any impurities, which could be starting materials, by-products, or degradation products. The separation is typically achieved on a capillary column with a suitable stationary phase, such as a DB-17. The carrier gas is usually an inert gas like helium. The method is validated for parameters such as precision, linearity, and accuracy to ensure reliable and reproducible results.

Table 2: Illustrative GC-MS Conditions for Purity Assessment

ParameterValue
GC Column DB-17, 30 m, 0.53 mm ID, 1 μm film thickness
Carrier Gas Helium
Flow Rate 2 mL/min
Injector Temperature 250 °C
Detector Temperature 260 °C
Oven Temperature Program 150°C for 10 min, then ramped to 260°C
Ionization Mode Electron Ionization (EI)

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Due to the lack of a strong chromophore in many piperazine derivatives, direct UV detection can be challenging. To overcome this, a derivatization step is often employed to introduce a UV-active moiety to the molecule. For instance, piperazine can be derivatized with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative that can be detected at low levels.

The development of a stability-indicating HPLC method is crucial to separate the active ingredient from degradation products, process impurities, and excipients. vscht.cz The method development process involves selecting an appropriate column, mobile phase, and detector. The method is then validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines. vscht.cz

Table 3: Example of HPLC Method Parameters with Derivatization

ParameterValue
Derivatizing Agent 4-chloro-7-nitrobenzofuran (NBD-Cl)
Chromatographic Column Chiralpak IC (250 x 4.6 mm, 5µm)
Mobile Phase Acetonitrile: Methanol: Diethylamine (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 340 nm
Column Temperature 35°C

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. These methods provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification and structural analysis of this compound. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

In the ¹H NMR spectrum, the chemical shifts, integration values, and splitting patterns of the signals provide information about the different types of protons and their connectivity. For a related compound, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, ¹H NMR data is available. chemicalbook.com

The ¹³C NMR spectrum provides information about the number of different carbon environments in the molecule. The chemical shifts of the carbon signals are indicative of the type of carbon atom (e.g., aliphatic, aromatic).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
-CH₃~2.2-CH₃~46
Piperazine -CH₂-~2.3-2.6Piperazine -CH₂-~53, ~55
-N-CH₂-CH₂-~2.4-N-CH₂-CH₂-~57
-CH₂-CH₂-Cl~1.9-CH₂-CH₂-Cl~32
-CH₂-Cl~3.6-CH₂-Cl~43

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern. chemicalbook.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

The mass spectrum of a related compound, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, shows a molecular ion peak and several fragment ions. chemicalbook.com The fragmentation pattern of amines is often dominated by alpha-cleavage. libretexts.org

Table 5: Expected Mass Spectrometry Fragmentation for this compound

m/zInterpretation
176/178Molecular ion peak ([M]⁺) with isotopic pattern for one chlorine atom
141Loss of a chlorine radical ([M-Cl]⁺)
100Fragment corresponding to the N-methylpiperazine moiety
70A characteristic fragment of the piperazine ring

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable analytical technique for the characterization of this compound, providing insights into its molecular structure by identifying the functional groups present in the molecule. The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational frequencies of specific bonds.

The key functional groups in this compound include the piperazine ring, aliphatic carbon-hydrogen bonds, carbon-nitrogen bonds, and the carbon-chlorine bond of the chloropropyl group. The expected characteristic IR absorption bands for this compound are summarized in the table below.

Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2950-2800C-H stretchingAliphatic (CH₂, CH₃)
1470-1440C-H bendingAliphatic (CH₂)
1380-1370C-H bendingMethyl (CH₃)
1200-1000C-N stretchingTertiary amine (piperazine)
800-600C-Cl stretchingAlkyl halide

The aliphatic C-H stretching vibrations of the methyl and propyl groups, as well as the methylene groups of the piperazine ring, are expected to appear in the region of 2950-2800 cm⁻¹. The bending vibrations for these aliphatic groups would be observed at lower wavenumbers, typically in the 1470-1440 cm⁻¹ range for CH₂ scissoring and 1380-1370 cm⁻¹ for the methyl umbrella deformation.

A significant feature in the IR spectrum is the presence of C-N stretching vibrations from the tertiary amine functionalities within the piperazine ring. These absorptions are typically found in the fingerprint region, between 1200 and 1000 cm⁻¹. The presence of a strong band in this region is a key indicator of the piperazine moiety.

Furthermore, the carbon-chlorine (C-Cl) stretching vibration of the chloropropyl group is anticipated to be observed in the 800-600 cm⁻¹ region. The exact position of this band can be influenced by the conformation of the alkyl chain. The analysis of the IR spectrum, in conjunction with other analytical techniques, provides a comprehensive characterization of this compound.

Validation of Analytical Methods (e.g., ICH Guidelines)

The validation of analytical methods used for the quantification of this compound and its derivatives is critical to ensure the reliability and accuracy of the results. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for the validation of analytical procedures. europa.euamsbiopharma.comich.orgeuropa.eu

Linearity, Precision, Accuracy, Specificity, and Robustness

A robust analytical method for this compound must demonstrate acceptable performance across several key parameters.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of this compound, a linear relationship should be established between the concentration of the compound and the analytical response (e.g., peak area in chromatography). This is typically evaluated by analyzing a series of solutions with known concentrations and is often expressed by the correlation coefficient (r) of the calibration curve. nih.govresearchgate.net

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (precision under the same operating conditions over a short interval of time) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment, etc.). researchgate.net

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined by analyzing a sample with a known concentration of this compound and comparing the measured value to the true value. Accuracy is typically reported as the percentage recovery. researchgate.net

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, the analytical method should be able to distinguish it from its potential process-related impurities and degradation products.

Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For a chromatographic method, for instance, these variations could include changes in the mobile phase composition, pH, column temperature, and flow rate.

Table 2: Typical Acceptance Criteria for Analytical Method Validation

ParameterAcceptance Criteria
Linearity Correlation coefficient (r) ≥ 0.999
Precision Relative Standard Deviation (RSD) ≤ 2%
Accuracy Recovery between 98.0% and 102.0%
Specificity No interference from blank, placebo, and known impurities at the retention time of the analyte
Robustness System suitability parameters are met under all varied conditions

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for the analysis of impurities or low levels of this compound.

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically 3:1. nih.govresearchgate.net

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly established at a signal-to-noise ratio of 10:1. nih.govresearchgate.net

For the determination of impurities in this compound, a highly sensitive method with low LOD and LOQ values is essential.

Table 3: Illustrative LOD and LOQ Values for a Hypothetical Impurity in this compound

ParameterMethodTypical Value
LOD Signal-to-Noise (S/N) Ratio0.01 ppm researchgate.netutm.my
LOQ Signal-to-Noise (S/N) Ratio0.03 ppm researchgate.netutm.my

Impurity Profiling and Quantitative Determination of Process-Related Impurities

Impurity profiling is the identification and quantification of impurities present in a drug substance. For this compound, process-related impurities can arise from the starting materials, intermediates, or by-products of the manufacturing process. A thorough understanding and control of these impurities are mandated by regulatory authorities to ensure the quality and safety of the final product. biopharmaspec.combiopharmaspec.comintertek.com

Potential process-related impurities for this compound could include:

Unreacted starting materials, such as 1-methylpiperazine and 1,3-dichloropropane.

By-products from side reactions, for example, the formation of dimers or other piperazine derivatives.

Degradation products formed during the synthesis or storage of the compound.

A selective and sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is often employed for the quantitative determination of trace-level process-related impurities. researchgate.netutm.my The development and validation of such a method would follow the ICH guidelines as described in the previous section.

For instance, a validated LC-MS/MS method has been reported for the quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl, a structurally related compound, as a process-related impurity in the active pharmaceutical ingredient trazodone. researchgate.netutm.my This method demonstrated excellent sensitivity with an LOD of 0.01 ppm and an LOQ of 0.03 ppm. researchgate.netutm.my A similar approach could be adopted for the impurity profiling of this compound.

Table 4: Potential Process-Related Impurities of this compound and Analytical Approaches

Impurity NamePotential SourceAnalytical Technique
1-MethylpiperazineStarting MaterialGas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)
1,3-DichloropropaneStarting MaterialGas Chromatography (GC)
Bis(4-methylpiperazin-1-yl)propaneSide ReactionHPLC, LC-MS/MS

The quantitative determination of these impurities is crucial for process control and for ensuring that the final product meets the required purity specifications.

Computational Chemistry and Molecular Modeling Studies Involving 1 3 Chloropropyl 4 Methylpiperazine

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For piperazine (B1678402) derivatives, SAR studies are extensive due to the ring's prevalence in pharmacologically active molecules. nih.govhumanjournals.com The piperazine scaffold is versatile, allowing for modifications at its nitrogen positions, which can significantly alter a molecule's affinity for biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

In the context of derivatives related to 1-(3-chloropropyl)-4-methylpiperazine, computational studies often explore how substitutions on the piperazine ring or modifications to the chloropropyl chain affect biological outcomes. For example, in a study of a related compound, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, the specific substitution patterns were computationally evaluated to predict its potential as a therapeutic agent. doi.org The presence of the 3-chlorophenyl group, in conjunction with the 3-chloropropyl chain, was analyzed to understand its contribution to the molecule's predicted activity against Prostate-Specific Membrane Protein (PSMP). doi.org

Key insights from SAR studies on broader classes of piperazine derivatives highlight several important factors:

Substituents on the Piperazine Nitrogens: The nature of the groups attached to the two nitrogen atoms of the piperazine ring is a primary determinant of activity. Aromatic or heterocyclic rings attached to one nitrogen and various alkyl or functionalized chains on the other can lead to a wide range of pharmacological effects.

Linker Chain Length and Flexibility: The length and flexibility of the alkyl chain (such as the propyl chain in this compound) can impact how the molecule fits into a receptor's binding pocket. nih.gov

Electronic Properties: The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, affecting its ability to form hydrogen bonds or engage in other non-covalent interactions with a biological target.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. bohrium.com It is widely employed to calculate a variety of molecular properties, providing a theoretical foundation for understanding a compound's stability, reactivity, and spectroscopic characteristics. researchgate.netnih.gov

For derivatives of this compound, DFT calculations have been used to optimize molecular geometry and analyze electronic properties. doi.org In a study on 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, calculations were performed at the DFT/B3LYP/6-311G(d,p) level of theory. doi.org This analysis provided optimized structural parameters (bond lengths and angles) that showed excellent agreement with experimental data obtained from X-ray crystallography. doi.org

Beyond structural optimization, DFT calculations are used to determine key electronic properties that govern chemical reactivity. bohrium.com These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule. doi.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. This is crucial for understanding how a molecule will interact with other molecules or biological receptors. doi.org

Global Reactivity Descriptors: From the HOMO and LUMO energies, various parameters such as chemical hardness, chemical potential, nucleophilicity, and electrophilicity index can be calculated to quantify the molecule's reactivity. doi.org

Table 1: Theoretical Molecular Properties of a 1-(3-Chloropropyl)piperazine Derivative Calculated via DFT

Property Description Significance
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the molecule's ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. Indicates chemical stability and reactivity; a smaller gap suggests higher reactivity. doi.org
Chemical Hardness Resistance to change in electron distribution. Derived from the HOMO-LUMO gap; higher hardness implies lower reactivity. doi.org
Electronegativity A measure of the ability to attract electrons. Influences the polarity of bonds and intermolecular interactions.

Molecular Docking and Receptor Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). jneonatalsurg.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for elucidating the potential mechanism of action of a molecule at a biological target. nih.govalliedacademies.org

For derivatives of this compound, molecular docking has been employed to predict and analyze their binding interactions with specific protein targets. In the case of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, docking studies were performed against Prostate-Specific Membrane Protein (PSMP). doi.org The study reported a favorable binding free energy of -6.3 kcal/mol, suggesting a stable interaction. doi.org

The analysis of the docking pose revealed specific interactions between the compound and the amino acid residues within the protein's active site. doi.org These interactions are crucial for the stability of the ligand-receptor complex and are typically non-covalent, including:

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and nonpolar amino acid residues. The study identified both alkyl and mixed pi-alkyl hydrophobic interactions with residues such as LEU 259, LEU 261, HIS 552, and HIS 553. doi.org

Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor and an acceptor.

Electrostatic Interactions: These occur between charged or polar groups on the ligand and the receptor.

Table 2: Molecular Docking Interaction Details for a 1-(3-Chloropropyl)piperazine Derivative with Prostate-Specific Membrane Protein

Interaction Type Interacting Amino Acid Residues Binding Free Energy (ΔG)
Alkyl Hydrophobic LEU 259, LEU 261 -6.3 kcal/mol doi.org

These computational predictions provide a structural hypothesis for the compound's biological activity, which can then be validated through experimental assays. doi.org The insights gained from docking studies are invaluable for guiding the optimization of lead compounds to enhance their binding affinity and selectivity. nih.govpolyu.edu.hk

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. youtube.comlasalle.edu Since the three-dimensional shape of a molecule is critical to its function, particularly its ability to bind to a receptor, understanding its preferred conformations is essential.

For a molecule like this compound, conformational flexibility arises from several sources:

Piperazine Ring Pucker: The six-membered piperazine ring typically adopts a chair conformation to minimize steric and torsional strain.

Rotation about Single Bonds: There is significant rotational freedom around the C-C single bonds of the propyl chain and the C-N bond connecting the chain to the piperazine ring.

Energy minimization is a computational process used to find the geometry of a molecule that corresponds to the lowest potential energy (the most stable conformation). lasalle.edu By performing a systematic conformational search and subsequent energy minimization, researchers can identify a set of low-energy, stable conformers. This information is critical for subsequent molecular modeling studies. For instance, it is often the lowest-energy conformer that is used as the starting structure for molecular docking simulations, based on the assumption that this is the most likely shape the molecule will adopt in solution before binding. youtube.com

A conformational analysis of this compound would involve rotating the bonds in the propyl chain and evaluating the potential energy at each step. This generates a potential energy surface, where the valleys represent stable staggered conformations and the peaks represent unstable eclipsed conformations. youtube.com The results would identify the most energetically favorable shapes of the molecule, providing a more accurate representation for use in SAR and receptor binding studies.

Advancements in Research and Development Leveraging 1 3 Chloropropyl 4 Methylpiperazine

Development of Novel Therapeutic Agents

1-(3-Chloropropyl)-4-methylpiperazine is a key building block in the synthesis of various therapeutic agents due to the advantageous properties conferred by the piperazine (B1678402) ring. The piperazine heterocycle is a "privileged structure" in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as solubility and oral bioavailability. nih.gov The two nitrogen atoms within the ring can act as hydrogen bond acceptors, enhancing interaction with biological targets. nih.gov

The compound's reactive chloropropyl side chain facilitates its incorporation into larger molecules through nucleophilic substitution reactions. ontosight.ai This reactivity has been exploited in the synthesis of several classes of drugs. For instance, it is utilized as an intermediate in the production of certain antipsychotic and antihistamine medications. ontosight.ai Research has also explored its use in creating potential agents for treating malignant neoplasms. veeprho.com The methylpiperazine group itself is a common feature in many active pharmaceutical ingredients, contributing to their desired biological activity.

A notable application of this compound is in the synthesis of Clozapine, an atypical antipsychotic drug. Novel synthetic routes for Clozapine have been developed that utilize intermediates derived from this compound, aiming for more cost-effective and industrially scalable processes. google.com

Table 1: Therapeutic Areas Involving this compound

Therapeutic Area Role of this compound Drug Examples/Candidates
Psychiatry Key intermediate in synthesis Antipsychotics (e.g., Clozapine) ontosight.aigoogle.com
Allergy Intermediate in synthesis Antihistamines ontosight.ai
Oncology Building block for potential anti-cancer agents Investigational compounds veeprho.comnih.gov
Infectious Diseases Scaffold for antimicrobial agents Piperazine-based compounds ontosight.ai

Exploration of New Synthetic Pathways for Complex Molecules

The utility of this compound extends beyond the direct synthesis of therapeutic agents to the broader field of organic synthesis, where it serves as a valuable intermediate for constructing complex molecules. ontosight.ai Its primary role is to introduce the 3-(4-methylpiperazinyl)propyl group into a target structure. This is typically achieved through an N-alkylation reaction, where the chloropropyl group reacts with a nucleophile, such as an amine or a phenoxide, to form a new carbon-nitrogen or carbon-oxygen bond.

For example, in the synthesis of the antipsychotic drug Fluphenazine, a related compound, tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate, is used for the N-alkylation of 2-(trifluoromethyl)-10H-phenothiazine. researchgate.net This strategy highlights the importance of the chloropropyl-piperazine structure in building complex heterocyclic systems. Similarly, the synthesis of Trazodone, an antidepressant, involves a related intermediate, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine. chemdad.comgoogle.com This intermediate is formed by reacting 1-(3-chlorophenyl)piperazine (B195711) with 1-bromo-3-chloropropane. prepchem.comprepchem.com

Table 2: Key Reactions Involving this compound

Reaction Type Reactant Product Type Significance
Nucleophilic Substitution Amines, Phenols, Thiols N-alkylated, O-alkylated, or S-alkylated products Core reaction for incorporating the methylpiperazinepropyl moiety. ontosight.ai
N-Alkylation Heterocyclic amines (e.g., phenothiazine) Complex heterocyclic systems (e.g., Fluphenazine precursor) researchgate.net Enables the construction of advanced pharmaceutical intermediates.
Synthesis of Intermediates 1-(3-chlorophenyl)piperazine + 1-bromo-3-chloropropane 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine prepchem.comprepchem.com Creates advanced building blocks for drugs like Trazodone. chemdad.com

Contributions to Medicinal Chemistry Research

The methylpiperazine moiety, which is a core component of this compound, is of significant interest in medicinal chemistry for its ability to influence a molecule's pharmacological profile. The inclusion of this group can impact a drug's affinity for its target, selectivity, and pharmacokinetic properties. nih.gov Consequently, this building block is frequently used in structure-activity relationship (SAR) studies.

SAR studies systematically modify a lead compound's structure to understand how different chemical groups affect its biological activity. By incorporating the 3-(4-methylpiperazinyl)propyl side chain into various molecular scaffolds, researchers can probe its effect on efficacy and target binding. nih.gov For instance, studies on new piperazine derivatives for anxiolytic and antidepressant effects investigate how modifications to the piperazine scaffold influence interaction with targets like the serotonin (B10506) 5-HT1A receptor. nih.gov

Furthermore, the piperazine ring is a versatile scaffold that can be easily modified, allowing for the creation of libraries of compounds for high-throughput screening. nih.gov The use of this compound provides a straightforward method for introducing a specific, well-characterized chemical group into these libraries, aiding in the discovery of new lead compounds and the optimization of existing ones. Its role as a linker or appendage in various drug candidates, from anticancer agents to inhibitors of specific enzymes, underscores its broad importance in advancing medicinal chemistry research. nih.govfrontiersin.org

Q & A

Basic Research Question

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to confirm substitution patterns on the piperazine ring and chloropropyl chain .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., 220.27–342.9 g/mol range in related analogs) .
  • HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Advanced Research Question
Discrepancies in solubility (e.g., water vs. organic solvents) arise from polymorphic forms or impurities. Methodological approaches include:

  • Systematic Solubility Testing : Use standardized shake-flask methods in solvents like ethanol, DCM, or aqueous buffers (pH 1–13) .
  • Thermodynamic Analysis : Measure temperature-dependent solubility (e.g., 25–60°C) to identify stable polymorphs .
  • Purity Validation : Confirm batch purity via HPLC to rule out impurity-driven solubility variations .

What strategies are effective in optimizing the yield of this compound in multi-step syntheses?

Advanced Research Question

  • Stoichiometric Tuning : Optimize molar ratios of NaH and intermediates to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., dioxane) to enhance reaction kinetics .
  • Catalyst Screening : Test alternatives to NaH, such as K2_2CO3_3, to improve selectivity .

What are the key stability considerations for storing this compound, and how should degradation be monitored?

Basic Research Question

  • Storage Conditions : Store in airtight containers at 2–8°C, protected from light and moisture .
  • Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track hydrolysis or oxidation .
  • Incompatibilities : Avoid oxidizers (e.g., peroxides) to prevent decomposition into chlorinated byproducts .

What computational chemistry approaches can predict the reactivity of this compound in novel reaction environments?

Advanced Research Question

  • DFT Calculations : Model nucleophilic attack sites on the chloropropyl chain using Gaussian or ORCA software .
  • Molecular Docking : Predict binding affinities with biological targets (e.g., neurotransmitter receptors) via AutoDock Vina .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with reactivity using CODESSA .

How can researchers validate the absence of toxic byproducts during synthesis?

Basic Research Question

  • GC-MS/LC-MS : Screen for chlorinated impurities (e.g., 3-chloropropanol) using selective ion monitoring (SIM) .
  • In Vitro Toxicity Assays : Test residual solvents (e.g., dioxane) in HEK-293 cell lines to confirm biocompatibility .

What are the challenges in determining the crystal structure of this compound, and which crystallization solvents yield suitable single crystals?

Advanced Research Question

  • Crystallization Solvents : Use slow evaporation in ethanol or DCM to obtain diffraction-quality crystals .
  • X-ray Diffraction : Address disorder in the chloropropyl chain by collecting data at low temperatures (100 K) .
  • Data Refinement : Apply SHELXL for structure solution, focusing on piperazine ring conformation and Cl···H interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.